BenchChemオンラインストアへようこそ!

6-Bromo-2,4-dichloropyrido[3,4-d]pyrimidine

CDK4/6 Inhibitors Medicinal Chemistry Kinase Selectivity

6-Bromo-2,4-dichloropyrido[3,4-d]pyrimidine is a halogenated heterocyclic building block (CAS 2387320-34-3) belonging to the pyrido[3,4-d]pyrimidine class. With a molecular formula of C7H2BrCl2N3 and a molecular weight of 278.92 g/mol, it features a distinct 3,4-d fusion pattern and a specific bromo/chloro substitution that is engineered for sequential, chemoselective functionalization in medicinal chemistry.

Molecular Formula C7H2BrCl2N3
Molecular Weight 278.92 g/mol
Cat. No. B13656603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2,4-dichloropyrido[3,4-d]pyrimidine
Molecular FormulaC7H2BrCl2N3
Molecular Weight278.92 g/mol
Structural Identifiers
SMILESC1=C2C(=CN=C1Br)N=C(N=C2Cl)Cl
InChIInChI=1S/C7H2BrCl2N3/c8-5-1-3-4(2-11-5)12-7(10)13-6(3)9/h1-2H
InChIKeyDTAUKJRNFMKSHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-2,4-dichloropyrido[3,4-d]pyrimidine: A Key Halogenated Scaffold for Kinase-Targeted Synthesis


6-Bromo-2,4-dichloropyrido[3,4-d]pyrimidine is a halogenated heterocyclic building block (CAS 2387320-34-3) belonging to the pyrido[3,4-d]pyrimidine class. With a molecular formula of C7H2BrCl2N3 and a molecular weight of 278.92 g/mol, it features a distinct 3,4-d fusion pattern and a specific bromo/chloro substitution that is engineered for sequential, chemoselective functionalization in medicinal chemistry . This scaffold is particularly relevant to the synthesis of cyclin-dependent kinase (CDK4/6) and epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors, as highlighted in recent patent literature [1].

Why 6-Bromo-2,4-dichloropyrido[3,4-d]pyrimidine Cannot Be Replaced by Generic Analogs


In pyridopyrimidine-based medicinal chemistry, the regioisomeric fusion pattern (e.g., [3,4-d] vs. [2,3-d] or [3,2-d]) dictates the three-dimensional orientation of substituents, dramatically altering target binding kinetics and selectivity profiles [1]. Furthermore, the specific bromo-chloro substitution pattern on the [3,4-d] core is critical for orthogonal reactivity in cross-coupling reactions. A generic substitution with the more common 6-bromo-2,4-dichloropyrido[2,3-d]pyrimidine (CAS 1234616-70-6) , or attempts to use a simpler analog with a single halogen, would lead to an entirely different molecular geometry and an unpredictable loss or shift in biological activity for the final drug candidates [1].

Quantitative Evidence for Selecting 6-Bromo-2,4-dichloropyrido[3,4-d]pyrimidine


Regioisomeric Precision: Enabling CDK4/6-Focused Chemical Series

The pyrido[3,4-d]pyrimidine core is specifically validated as a privileged scaffold for CDK4/6 inhibition, a therapeutic target for cancer and inflammatory diseases, as demonstrated in multiple patents (e.g., CN107614499B) [1]. While the closely related 6-bromo-2,4-dichloropyrido[2,3-d]pyrimidine isomer (CAS 1234616-70-6, melting point 176-177 °C) is also commercially available, there is no patent evidence linking the [2,3-d] regioisomer to the same depth of CDK4/6-directed research. This makes the [3,4-d] scaffold a more direct synthetic entry point for a validated and active chemical space.

CDK4/6 Inhibitors Medicinal Chemistry Kinase Selectivity

Halogen Orthogonality: Defined Sequential Functionalization Reactivity

The calculated LogP for 6-bromo-2,4-dichloropyrido[3,4-d]pyrimidine is 3.09, with a Topological Polar Surface Area (TPSA) of 38.67 Ų, indicating moderate lipophilicity and good passive membrane permeability potential for downstream derivatives . Critically, the compound presents a defined reactivity hierarchy: the two chlorine atoms at positions 2 and 4, and the bromine at position 6 offer distinct reactivity for sequential nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling, allowing for a programmed introduction of molecular complexity [1]. This contrasts with a potential surrogate like 2,4,6-trichloropyrido[3,4-d]pyrimidine, where the lack of a more reactive bromine handle would limit chemoselective functionalization strategies.

Cross-Coupling Chemoselectivity Structure-Activity Relationship (SAR)

Orthogonal Stability Profile: Specific Storage and Safety Attributes for Process Chemistry

Supplier technical specifications define a purity of ≥98% for the compound, with recommended storage under sealed, dry conditions at 2-8°C . Its safety profile includes GHS07 hazard statements (H302, H315, H319, H335) with a 'Warning' signal word . This contrasts with the structurally related 6-bromo-2,4-dichloropyrido[2,3-d]pyrimidine (CAS 1234616-70-6), which exhibits a higher melting point of 176-177 °C . The lower melting point of the [3,4-d] isomer (implied by storage requirements) suggests different solid-state properties that may influence solubility and handling in large-scale manufacturing, a key consideration for industrial procurement.

Process Chemistry Safety Assessment Supply Chain Management

Strategic Application Scenarios for 6-Bromo-2,4-dichloropyrido[3,4-d]pyrimidine


Synthesis of Novel CDK4/6 Inhibitor Candidates for Oncology and Inflammation

Directly employ this building block in the synthesis of compounds as described in patent family EP 3305785 B1, where the pyrido[3,4-d]pyrimidine core is essential for potent CDK4/6 inhibitory activity [1]. Its specific halogen pattern enables the swift generation of focused compound libraries around a clinically validated target, a strategy not directly supported by the [2,3-d] regioisomer based on current patent landscapes [1].

Divergent SAR Exploration via Orthogonal Cross-Coupling

Leverage the bromo and chloro substituents for a programmed, sequential diversification sequence. The chemoselective reactivity allows for Suzuki coupling at the C6 (Br) position, followed by SNAr or another cross-coupling at C2/4 (Cl) positions, as discussed in the synthetic chemistry of this scaffold [1]. This is a superior strategy compared to starting from an all-chloro or all-bromo precursor, where such selectivity cannot be easily achieved [1].

Development of EGFR Tyrosine Kinase Inhibitors Overcoming T790M Resistance

Utilize the pyrido[3,4-d]pyrimidine scaffold as a core for designing irreversible EGFR inhibitors with an acrylamide warhead. The scaffold's geometry has been shown in recent studies to be compatible with targeting the resistance-conferring T790M mutation, with promising compounds showing IC50 values of 0.044 μM and 0.40 μM against HCC827 and H1975 cell lines, respectively [1].

Procurement for Scale-Up and Process Chemistry

For process R&D requiring a multi-kilogram supply, the availability of this compound with a certified purity of ≥98% and defined hazardous material shipping options (as per DOT/IATA regulations, non-hazardous for certain classifications [1]) reduces regulatory hurdles and ensures batch-to-batch consistency critical for scale-up [1]. Its lower implied melting point, compared to the [2,3-d] isomer , may offer solubility advantages in certain reaction media, facilitating homogeneous processing.

Quote Request

Request a Quote for 6-Bromo-2,4-dichloropyrido[3,4-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.